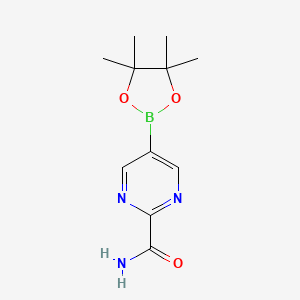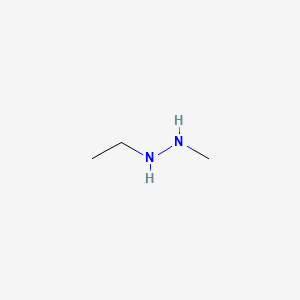
1-Ethyl-2-methylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms
準備方法
The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:
[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反応の分析
1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:
1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
1-Ethylhydrazine: Lacks the additional methyl group present in this compound.
2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
18247-19-3 |
|---|---|
分子式 |
C3H10N2 |
分子量 |
74.13 g/mol |
IUPAC名 |
1-ethyl-2-methylhydrazine |
InChI |
InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3 |
InChIキー |
PFJOTFSIBVZGPK-UHFFFAOYSA-N |
正規SMILES |
CCNNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
![rac-(7R,9aR)-1,4-dioxo-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15308903.png)
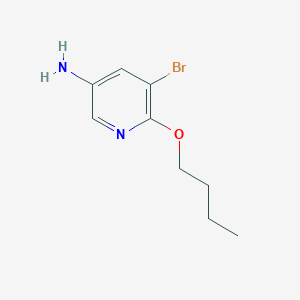


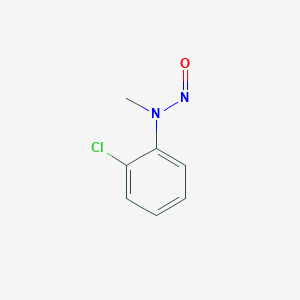

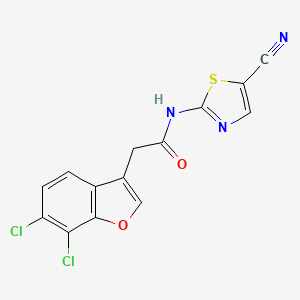
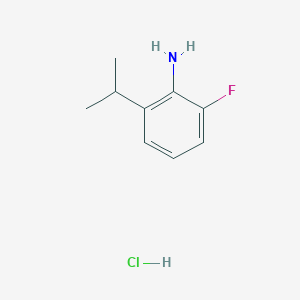

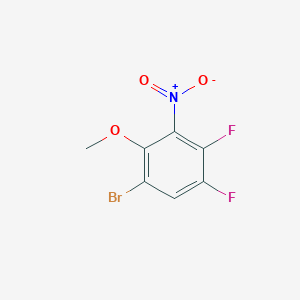
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
